REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:16]=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][C:6]1[CH:7]=[CH:8][C:9](=[O:12])[NH:10][N:11]=1.Cl[CH2:18][CH2:19][OH:20]>C(O)CCC>[OH:20][CH2:19][CH2:18][N:10]1[C:9](=[O:12])[CH:8]=[CH:7][C:6]([O:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]=2[Cl:2])=[N:11]1 |^1:0|
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Name
|
6-(2-chlorophenoxy)-3-pyridazinone
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=2C=CC(NN2)=O)C=CC=C1
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Name
|
Example 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
the mixture maintained for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure, 50 ml aqueous N-sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
are poured onto the residue
|
Type
|
EXTRACTION
|
Details
|
the final product is extracted in diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
OCCN1N=C(C=CC1=O)OC1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |